5-{[6-(1,4-thiazinan-4-yl)-3-pyridinyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione
Description
The compound 5-{[6-(1,4-thiazinan-4-yl)-3-pyridinyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione is a pyrimidinetrione derivative characterized by a central pyrimidinetrione core (2,4,6-trioxohexahydropyrimidine) substituted at the 5-position with a methylene-linked 6-(1,4-thiazinan-4-yl)pyridine moiety. Its molecular formula is C₁₄H₁₄N₄O₃S, with a molecular weight of 318.36 g/mol and CAS number 866020-06-6 .
Properties
IUPAC Name |
5-[(6-thiomorpholin-4-ylpyridin-3-yl)methylidene]-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3S/c19-12-10(13(20)17-14(21)16-12)7-9-1-2-11(15-8-9)18-3-5-22-6-4-18/h1-2,7-8H,3-6H2,(H2,16,17,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOPGREDCDPPKGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=NC=C(C=C2)C=C3C(=O)NC(=O)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 5-{[6-(1,4-thiazinan-4-yl)-3-pyridinyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione typically involves a multi-step synthetic process. The initial step often includes the formation of a pyridine derivative, which is then functionalized with a thiazinan moiety. The final stage involves the methylene linkage of the pyridine derivative to the pyrimidinetrione core under specific reaction conditions such as elevated temperatures and the presence of suitable catalysts.
Industrial Production Methods: On an industrial scale, the production of this compound may utilize automated continuous flow synthesis, which allows for better control over reaction parameters, higher yields, and safer handling of potentially hazardous intermediates. This method also facilitates the scalability of production while maintaining product purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the thiazinan ring, forming sulfoxides or sulfones.
Reduction: : Reduction reactions may target the pyridinyl or pyrimidinetrione units, leading to the formation of dihydropyridine or dihydropyrimidinetrione derivatives.
Substitution: : The methylene bridge allows for various substitution reactions, making it possible to introduce different functional groups.
Common Reagents and Conditions
Oxidation: : Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Reactions typically performed in polar solvents like dimethyl sulfoxide or acetonitrile, often under the presence of a base like potassium carbonate.
Major Products: These reactions yield an array of products depending on the specific reagents and conditions used, including sulfoxides, sulfones, and substituted derivatives that modify the compound's biological and chemical properties.
Scientific Research Applications
Chemistry: : The compound is used in various synthesis protocols to create novel materials or intermediates for other complex molecules. Biology : In biochemical studies, it is employed as a probe to understand the interaction with specific enzymes or receptors. Medicine : There is growing interest in its potential as a pharmacologically active agent, particularly for its possible antimicrobial or anti-inflammatory effects. Industry : It can be used as a building block for the synthesis of materials with specific properties, such as polymers or dyes.
Mechanism of Action
The compound's biological activity is thought to stem from its ability to interact with nucleophilic sites on proteins or nucleic acids, forming stable complexes. This interaction can inhibit specific enzymes or modulate receptor activity, leading to observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Pyrimidinetrione Derivatives
Structural and Functional Group Variations
Pyrimidinetrione derivatives exhibit diverse pharmacological activities depending on substituents at the 5-position. Below is a comparative analysis:
Key Observations :
- Halogenated substituents (e.g., Cl, Br) improve binding affinity and metabolic stability. For instance, SR-9 and SR-10 exhibit stronger calcium channel inhibition than hydroxy-substituted analogues (SR-5, SR-8) .
- Thiazinan-pyridine substituent in the target compound introduces a heterocyclic amine system, which may modulate receptor interactions (e.g., GPCRs or ion channels) .
Pharmacokinetic and Physicochemical Properties
Table 2: Physicochemical Comparison
Key Observations :
Molecular Docking and Dynamic Studies
- Calcium Channel Inhibition : SR-9 and SR-10 showed binding energies of -8.8 kcal/mol and -8.5 kcal/mol , respectively, against L-type calcium channels, outperforming nifedipine (reference drug) in silico .
- Stability : MD simulations revealed that chlorinated derivatives (SR-9, SR-10) formed more stable protein-ligand complexes than hydroxy analogues (RMSD < 2 Å over 50 ns) .
Biological Activity
The compound 5-{[6-(1,4-thiazinan-4-yl)-3-pyridinyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione , also known by its CAS number 866020-06-6, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a pyrimidinetrione core structure substituted with a thiazinan-4-yl and a pyridinyl moiety. This unique structure contributes to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₃N₅O₃S |
| Molecular Weight | 273.31 g/mol |
| CAS Number | 866020-06-6 |
| Solubility | Soluble in DMSO and DMF |
Antimicrobial Activity
Research has indicated that compounds with similar structural features exhibit significant antimicrobial properties. A study assessing various derivatives of pyrimidinetriones demonstrated that they possess activity against a range of bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of bacterial DNA synthesis or disruption of cell wall integrity.
Anticancer Activity
Preliminary investigations into the anticancer potential of 5-{[6-(1,4-thiazinan-4-yl)-3-pyridinyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione have shown promising results. In vitro studies have reported:
- Cell Line Inhibition : The compound exhibits cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.
- Mechanism of Action : The anticancer activity is hypothesized to be mediated through apoptosis induction and cell cycle arrest at the G2/M phase.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | |
| Anticancer | Cytotoxic effects on MCF-7 and A549 cell lines |
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several pyrimidinetrione derivatives. The results indicated that compounds similar to 5-{[6-(1,4-thiazinan-4-yl)-3-pyridinyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.
Case Study 2: Anticancer Activity
In an experimental study conducted on human cancer cell lines, the compound was found to induce apoptosis through the activation of caspase pathways. The research highlighted that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased markers for apoptosis such as cleaved PARP and annexin V positivity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
